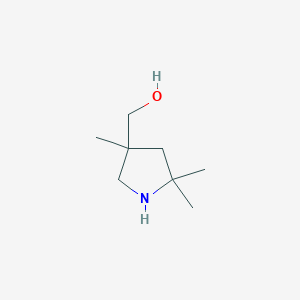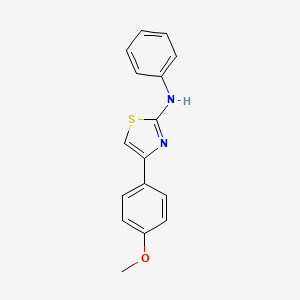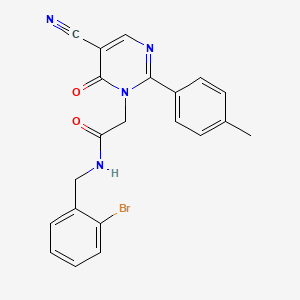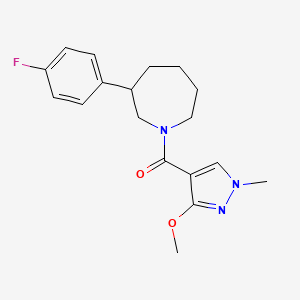
1-(2-Fluoro-6-trifluoromethylbenzyl)-6-methyl-5-piperazin-1-yl-1H-pyrimidine-2,4-dione
Vue d'ensemble
Description
This compound is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development and chemical production processes . It is related to 5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4 (1H,3H)-dione .
Molecular Structure Analysis
The molecular structure of related compounds such as 2-Fluoro-6-(trifluoromethyl)benzyl alcohol has been analyzed . The molecular weight of a related compound, 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea, is 236.17 .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, 2-Fluoro-6-(trifluoromethyl)benzyl bromide has a melting point of 38-42 °C . The compound 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Antagonistic Activities
Research has identified derivatives of the mentioned compound with significant biological activities. For instance, a study explored the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, revealing potent 5-HT2 antagonist activity, indicating their potential in designing drugs targeting serotonin receptors (Watanabe et al., 1992).
Herbicidal Activities
Another study synthesized compounds related to the mentioned chemical structure, which displayed herbicidal activities. Specifically, a derivative exhibited significant herbicidal effectiveness against Brassica napus, showcasing the compound's potential in agricultural applications (Huazheng, 2013).
Antiviral and Antibacterial Applications
Derivatives of 1-(2-Fluoro-6-trifluoromethylbenzyl)-6-methyl-5-piperazin-1-yl-1H-pyrimidine-2,4-dione have also been investigated for their antiviral and antibacterial properties. A study on diketopiperazine derivatives from a marine-derived actinomycete reported moderate antivirus activity against influenza A (H1N1) virus, suggesting the compound's derivatives could contribute to antiviral drug development (Wang et al., 2013).
Structural Analyses and Molecular Interactions
The structural analysis of related compounds has provided insights into their molecular interactions and potential as protoporphyrinogen IX oxidase inhibitors. Such studies contribute to understanding the compound's role in inhibiting biological pathways relevant to disease mechanisms and herbicide action (Li et al., 2005).
Safety and Hazards
The compound 2-Fluoro-6-(trifluoromethyl)benzyl bromide is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-5-piperazin-1-ylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F4N4O2/c1-10-14(24-7-5-22-6-8-24)15(26)23-16(27)25(10)9-11-12(17(19,20)21)3-2-4-13(11)18/h2-4,22H,5-9H2,1H3,(H,23,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGIZYSWXILRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)N3CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2809687.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2809688.png)
![(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2809689.png)




![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2809697.png)

![1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2809702.png)
![2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B2809703.png)

